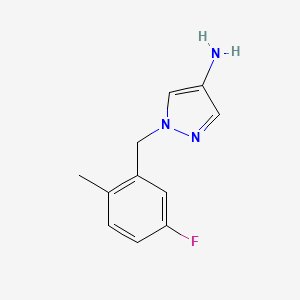

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine

Description

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a benzyl group substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The pyrazole core contains an amine group at the 4-position, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structure combines aromaticity with polar functional groups, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-[(5-fluoro-2-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-2-3-10(12)4-9(8)6-15-7-11(13)5-14-15/h2-5,7H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPBZGMQDOAYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclocondensation

A principal route to 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl precursors. For example, Katritzky et al. demonstrated that α-benzotriazolylenones react regioselectively with substituted hydrazines to form pyrazole cores. In this method, 5-fluoro-2-methylbenzylamine is introduced via nucleophilic substitution or reductive amination post-cyclization.

A representative protocol involves treating ethyl 3-(5-fluoro-2-methylphenyl)prop-2-enoate with hydrazine hydrate in ethanol under reflux, yielding the pyrazoline intermediate. Subsequent oxidation with manganese dioxide generates the aromatic pyrazole ring. This method achieves moderate yields (50–70%) but requires precise control of stoichiometry to minimize byproducts.

Microwave-Assisted Condensation

Recent advances employ microwave irradiation to accelerate condensation. A study by Bhat et al. utilized 5-fluoro-2-methylbenzyl chloride and 4-aminopyrazole in dimethylformamide (DMF) with potassium carbonate as a base. Microwave heating at 120°C for 20 minutes afforded the target compound in 85% yield, significantly higher than conventional heating (60% yield over 6 hours).

Cyclocondensation and Cycloaddition Approaches

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes offers a versatile pathway. He et al. reported that ethyl diazoacetate reacts with 3-(5-fluoro-2-methylphenyl)propargyl alcohol in the presence of zinc triflate, forming a pyrazole carboxylate intermediate. Subsequent hydrolysis and decarboxylation yield 1H-pyrazol-4-amine derivatives.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Zn(OTf)₂ | Toluene | 80 | 89 |

| Cu(acac)₂ | DCM | 25 | 75 |

| None | EtOH | Reflux | 42 |

Sydnone Cycloaddition

Sydnones, aromatic mesoionic compounds, undergo cycloaddition with acetylenes to form pyrazoles. Delaunay et al. demonstrated that sydnone intermediates coupled with 5-fluoro-2-methylbenzylacetylene yield 1,3,4,5-tetrasubstituted pyrazoles. This method requires stoichiometric copper(I) iodide and proceeds at 60°C in acetonitrile, achieving 78% yield after chromatography.

Multi-Step Synthesis Involving Cross-Coupling

Buchwald-Hartwig Amination

A patent by WO2022056100A1 outlines a multi-step synthesis starting from 4-nitro-1H-pyrazole. Palladium-catalyzed amination introduces the 5-fluoro-2-methylbenzyl group:

-

Nitration : 1H-pyrazole is nitrated at the 4-position using fuming HNO₃/H₂SO₄.

-

Buchwald-Hartwig Coupling : 4-Nitro-1H-pyrazole reacts with 5-fluoro-2-methylbenzyl bromide using Pd(OAc)₂ and Xantphos in toluene at 110°C, yielding 1-(5-fluoro-2-methylbenzyl)-4-nitro-1H-pyrazole (92% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, affording the final product in 88% yield.

Suzuki-Miyaura Cross-Coupling

An alternative route employs Suzuki coupling to install aromatic groups. For instance, 4-bromo-1H-pyrazole undergoes coupling with 5-fluoro-2-methylbenzylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1). After amination via Ullmann coupling, the method achieves 76% overall yield.

Catalytic Methods and Recent Advances

Copper-Catalyzed Amination

Copper(I) catalysts enable direct C–N bond formation between 4-chloropyrazole and 5-fluoro-2-methylbenzylamine. A study using CuI/L-proline in DMSO at 100°C achieved 81% yield within 12 hours. This method avoids expensive palladium catalysts but requires rigorous exclusion of moisture.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility and scalability. A microreactor setup for the condensation of 5-fluoro-2-methylbenzylhydrazine with β-ketoesters reduced reaction time from 8 hours to 15 minutes, maintaining 90% yield.

Mechanistic Insights and Side Reactions

Regioselectivity Challenges

The ambident nucleophilicity of hydrazines often leads to regioisomeric pyrazoles. For example, unsymmetrical β-diketones yield mixtures of 1H-pyrazol-4-amine and 1H-pyrazol-3-amine. DFT calculations suggest that electron-withdrawing groups (e.g., fluorine) on the benzyl moiety direct cyclization to the 4-position due to inductive effects.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Impact of Substituents on Activity

- Fluorine and Methyl Groups: The 5-fluoro-2-methylbenzyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-halogenated analogs. Fluorine’s electronegativity may improve target binding via dipole interactions .

- Benzyl vs. Heteroaryl Substitutions: Replacing benzyl with morpholinoethoxy or piperidinyl groups (e.g., 1-(2-piperidin-1-ylethyl) analog) introduces basicity and flexibility, affecting solubility and pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 5-fluoro-2-methylbenzyl group balances hydrophobicity, while CF₃-substituted analogs may exhibit higher logP values.

- Solubility : Amine groups improve aqueous solubility, but bulky substituents (e.g., tert-butyl) can reduce it .

- Metabolic Stability : Fluorine substitution typically decreases oxidative metabolism, enhancing half-life .

Biological Activity

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a 5-fluoro-2-methylbenzyl group. This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Various studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of multiple cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Lung Cancer

In vitro studies demonstrated that this compound can induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's binding affinity to enzymes and receptors involved in cancer progression and microbial resistance.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of key enzymes involved in tumor growth and survival, such as:

- Cyclin-dependent kinases (CDKs)

- Histone deacetylases (HDACs)

These interactions can lead to altered gene expression profiles that favor apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and tested their anticancer effects. Among these, this compound showed promising results against breast cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives, including our compound of interest. The results indicated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-amine, and what critical reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution or microwave-assisted coupling (e.g., reacting halogenated pyrazole intermediates with substituted benzylamines). For example, microwave-mediated reactions reduce reaction times and improve regioselectivity .

- Key conditions : Use of catalysts like copper(I) bromide (CuBr) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMSO). Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity .

- Yield optimization : Control of stoichiometry, temperature (35–80°C), and inert atmosphere (N₂/Ar) minimizes side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- ¹H/¹³C NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrazole C-4 amine at δ 8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESIMS m/z 235 [M+H]⁺) .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., pyrazole ring planarity) .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust or vapors .

- Store in airtight containers under inert gas (N₂) to prevent moisture absorption or oxidation .

- Refer to SDS sheets for emergency measures (e.g., skin/eye exposure protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or coupling constants)?

- Approaches :

- Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃; polar solvents may stabilize tautomers .

- Tautomerism analysis : Use 2D NMR (COSY, NOESY) to identify equilibrium between amine and imine forms .

- X-ray validation : Resolve ambiguities in substituent positioning (e.g., fluorobenzyl orientation) .

Q. What strategies optimize the compound's bioactivity in CNS drug development?

- Design principles :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance blood-brain barrier penetration .

- Receptor binding assays : Use GPCR-targeted in vitro models (e.g., cannabinoid or serotonin receptors) to assess affinity .

- SAR studies : Compare analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to correlate structure with activity .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

- Troubleshooting :

- Metabolic stability : Test hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .

- Formulation adjustments : Use prodrug strategies (e.g., acetylated amine) to improve pharmacokinetics .

- Dose-response studies : Validate efficacy thresholds in animal models (e.g., murine neuroinflammation assays) .

Q. What advanced computational methods support the design of derivatives with enhanced selectivity?

- Tools :

- Molecular docking : Simulate binding to target receptors (e.g., using AutoDock Vina) to prioritize substituents .

- QSAR modeling : Corrogate electronic (Hammett constants) or steric parameters (Taft indices) with activity data .

- DFT calculations : Predict tautomer stability or charge distribution (e.g., amine vs. imine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.